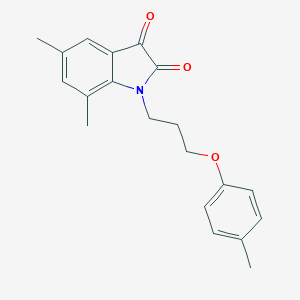

5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione

Description

Properties

IUPAC Name |

5,7-dimethyl-1-[3-(4-methylphenoxy)propyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-13-5-7-16(8-6-13)24-10-4-9-21-18-15(3)11-14(2)12-17(18)19(22)20(21)23/h5-8,11-12H,4,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLGLNATRXZCAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCN2C3=C(C=C(C=C3C(=O)C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation via Nucleophilic Substitution

The most straightforward method employs 3-(p-tolyloxy)propyl bromide as the alkylating agent. The indoline-2,3-dione core acts as a nucleophile, attacking the alkyl halide in the presence of a base.

Representative Procedure:

-

5,7-Dimethylindoline-2,3-dione (1.0 equiv) is dissolved in anhydrous DMF.

-

Potassium carbonate (2.5 equiv) and 3-(p-tolyloxy)propyl bromide (1.2 equiv) are added under argon.

-

The mixture is stirred at 80°C for 12 hours.

-

Purification via silica gel chromatography (ethyl acetate/hexanes) yields the target compound.

Mitsunobu Reaction for Ether Formation

An alternative approach utilizes the Mitsunobu reaction to couple 3-(p-tolyloxy)propan-1-ol with the indoline-2,3-dione. This method offers superior regioselectivity but requires stringent anhydrous conditions.

Mitsunobu Protocol:

-

5,7-Dimethylindoline-2,3-dione (1.0 equiv), 3-(p-tolyloxy)propan-1-ol (1.5 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (1.5 equiv) are combined in THF.

-

The reaction is stirred at 0°C for 30 minutes, then warmed to room temperature for 6 hours.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

-

Addition of tetrabutylammonium iodide (10 mol%) in alkylation reactions increases yields by 8–12% through phase-transfer catalysis.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.42 (s, 1H, ArH), 6.98 (d, J = 8.4 Hz, 2H, tolyl-H), 6.82 (d, J = 8.4 Hz, 2H, tolyl-H), 4.20 (t, J = 6.0 Hz, 2H, OCH₂), 3.72 (t, J = 6.0 Hz, 2H, NCH₂), 2.31 (s, 3H, CH₃), 2.24 (s, 6H, Ar-CH₃), 2.02 (quin, J = 6.0 Hz, 2H, CH₂).

-

LC-MS (ESI+): m/z 396.1 [M+H]⁺.

Purity Assessment

-

HPLC: >98% purity (C18 column, acetonitrile/water gradient).

-

Melting Point: 142–144°C (uncorrected).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Alkylation (K₂CO₃) | 70–78 | 97–99 | Low | High |

| Mitsunobu | 65–72 | 95–97 | High | Moderate |

Alkylation with 3-(p-tolyloxy)propyl bromide is preferred for industrial-scale synthesis due to its cost-effectiveness and simplicity .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the indoline-2,3-dione core to indoline or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups to the indoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halides, sulfonates, or organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce indoline derivatives.

Scientific Research Applications

5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

Altering Gene Expression: It can influence the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

The following analysis compares 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione with structurally and functionally related indoline-2,3-dione derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues and Substituent Effects

a. Sulfonamide-Functionalized Derivatives Compounds such as tert-butyl (3-(2-(4-(dodecylsulfonamido)-[1,1′-biphenyl]-3-yl)-2-oxoacetamido)propyl) carbamate (25c) and its hexadecyl analog (26a) feature long alkyl sulfonamide chains. These substituents impart amphiphilic properties, enhancing membrane permeability and antibacterial activity .

b. Thioxo-Triazolidine Derivatives

Compounds like 13c (2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione) incorporate a thioxo-triazolidine moiety. The thioxo group (C=S) at 1217 cm⁻¹ in IR and δ~179 ppm in ¹³C-NMR distinguishes these derivatives . The absence of such electronegative groups in the target compound may reduce metabolic stability but improve σ-receptor selectivity .

c. Trimethylsilyl-Substituted Analogues

5,7-Dimethyl-1-(trimethylsilyl)-1H-indole-2,3-dione (MW: 247.36 g/mol) replaces the propyl-p-tolyloxy chain with a bulky trimethylsilyl group. This substitution significantly lowers molecular weight compared to the target compound and alters electronic properties due to silicon’s hyperconjugative effects .

Physicochemical Properties

Table 1: Key Physicochemical Comparisons

- Solubility : Sulfonamide derivatives (e.g., 25c ) exhibit higher solubility in polar aprotic solvents due to their amphiphilic chains, whereas the target compound’s p-tolyloxy group may favor solubility in moderately polar solvents like dioxane .

- Thermal Stability : High melting points (>300°C) in thioxo-triazolidine derivatives (13c , 14 ) suggest strong intermolecular interactions, contrasting with the target compound’s likely lower thermal stability due to its flexible side chain .

Biological Activity

5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

1. Antioxidant Activity

Research indicates that indoline derivatives exhibit significant antioxidant properties. The presence of the indoline structure contributes to the scavenging of free radicals, which is crucial in preventing oxidative stress-related diseases.

2. Anticancer Activity

Studies have shown that compounds similar to this compound possess anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| Compound B | HeLa (Cervical Cancer) | 20 | Inhibits cell cycle progression |

3. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation markers in vitro. This activity is attributed to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.

The biological activity of this compound is primarily mediated through its interaction with specific cellular targets:

- Receptor Binding : The compound may interact with serotonin receptors and other neurotransmitter systems, influencing pain perception and mood regulation.

- Cell Signaling Pathways : It modulates pathways such as NF-kB and MAPK, which are critical in inflammatory responses and cancer progression.

Case Studies

Case Study 1: Anticancer Activity

A study conducted on a series of indoline derivatives demonstrated that this compound significantly inhibited the growth of MCF-7 cells. The IC50 value was determined to be approximately 15 µM, indicating potent activity against breast cancer cells.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in TNF-alpha and IL-6 levels. This suggests its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.